N-(2-methoxybenzyl)aniline
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Overview
Description
N-(2-methoxybenzyl)aniline: is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing N-(2-methoxybenzyl)aniline involves the nucleophilic substitution of 2-methoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Reductive Amination: Another approach involves the reductive amination of 2-methoxybenzaldehyde with aniline using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methoxybenzyl)aniline can undergo oxidation reactions to form corresponding N-oxides or quinone imines. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: N-oxides, quinone imines.
Reduction: Secondary amines, reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Catalysis: this compound can act as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 2-methoxybenzyl group can influence the compound’s binding affinity and selectivity towards these targets. In catalysis, the compound’s structure allows it to coordinate with metal centers, facilitating catalytic processes.
Comparison with Similar Compounds
N-benzyl aniline: Similar structure but lacks the methoxy group, leading to different chemical properties and reactivity.
N-(2-methoxyphenyl)aniline: The methoxy group is directly attached to the aniline ring, altering its electronic properties compared to N-(2-methoxybenzyl)aniline.
N-(2-methoxybenzyl)amine: Lacks the aromatic aniline moiety, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the aniline and 2-methoxybenzyl groups, which confer distinct electronic and steric properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOANTTZQXLUEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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